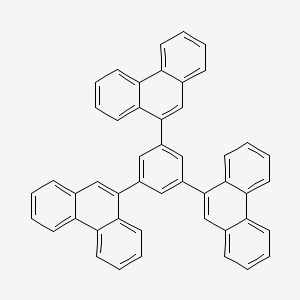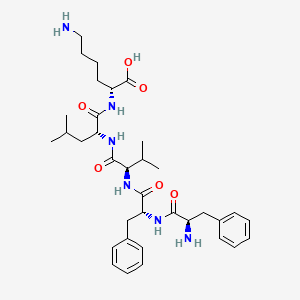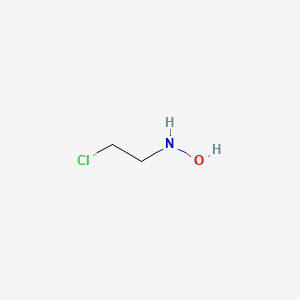
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the serine and threonine residues, which have hydroxyl groups that can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N,N’-disuccinimidyl carbonate (DSC) can be used for modifying hydroxyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified serine and threonine residues with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of cysteine residues suggests potential involvement in redox reactions or disulfide bond formation, which can influence the peptide’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine: Similar in structure but with variations in the amino acid sequence.
L-Phenylalanyl-L-proline: A simpler dipeptide with different properties and applications.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. The presence of multiple cysteine residues allows for potential disulfide bond formation, adding to its stability and biological activity.
Eigenschaften
CAS-Nummer |
238090-69-2 |
|---|---|
Molekularformel |
C33H51N7O10S2 |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C33H51N7O10S2/c1-17(2)12-21(36-31(47)25-10-7-11-40(25)32(48)20(34)15-51)27(43)37-23(14-41)29(45)38-24(16-52)30(46)35-22(13-19-8-5-4-6-9-19)28(44)39-26(18(3)42)33(49)50/h4-6,8-9,17-18,20-26,41-42,51-52H,7,10-16,34H2,1-3H3,(H,35,46)(H,36,47)(H,37,43)(H,38,45)(H,39,44)(H,49,50)/t18-,20+,21+,22+,23+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
PTYPXCZRUJTVLF-YZXCZKIVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


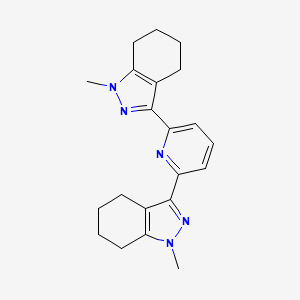
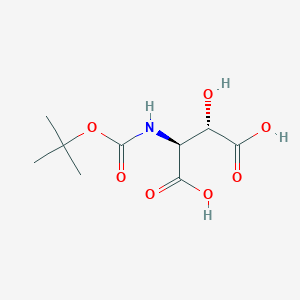
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
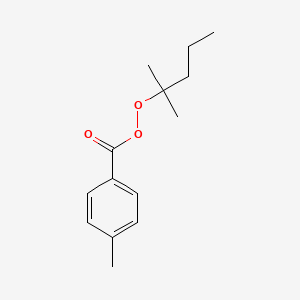
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
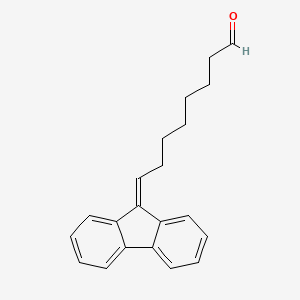
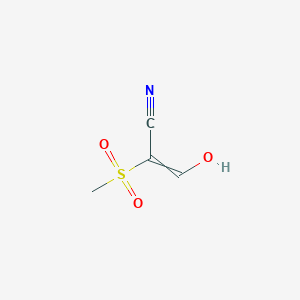
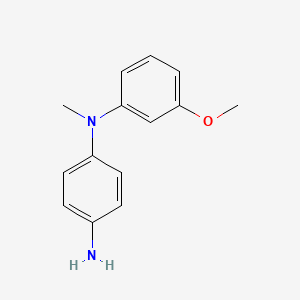
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
